molecular formula C8H8BF3O4S B1393574 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid CAS No. 1150114-49-0

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Cat. No. B1393574
M. Wt: 268.02 g/mol
InChI Key: ZYVAJJOEQOUMOF-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid” is a unique chemical compound with the empirical formula C8H8BF3O4S . Its molecular weight is 268.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid” is 1S/C8H8BF3O4S/c1-5-2-3-6 (4-7 (5)9 (13)14)17 (15,16)8 (10,11)12/h2-4,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid” has a molecular weight of 268.02 .

Scientific Research Applications

Catalysis and Chemical Synthesis

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid plays a significant role in catalysis and chemical synthesis. For instance, it has been utilized as a catalyst in dehydrative amidation between carboxylic acids and amines, proving effective in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Additionally, its derivatives have been employed in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, enhancing water flux and dye treatment efficiency (Liu et al., 2012).

Drug Delivery and Biomedical Applications

In the biomedical field, phenylboronic acid-functionalized polymeric micelles have been synthesized, demonstrating targetability to HepG2 cells, which implies potential in targeted drug delivery to cancer cells (Zhang et al., 2013). Another study discusses the development of self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles, showing promise for nasal adsorption of insulin (Cheng et al., 2012).

Material Science and Environmental Applications

In material science, this compound has been used in the synthesis of sulfonyl chlorides of phenylboronic acids, valuable in the preparation of cross-couplings and as potential carbohydrate binders (Vedsø, Olesen, & Hoeg-Jensen, 2004). It has also been a part of creating palladium-catalyzed heterogeneous nano-engineered catalysts for the synthesis of fine chemicals (Nemygina et al., 2016).

properties

IUPAC Name

[2-methyl-5-(trifluoromethylsulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4S/c1-5-2-3-6(4-7(5)9(13)14)17(15,16)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVAJJOEQOUMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675094
Record name [2-Methyl-5-(trifluoromethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

CAS RN

1150114-49-0
Record name B-[2-Methyl-5-[(trifluoromethyl)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methyl-5-(trifluoromethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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